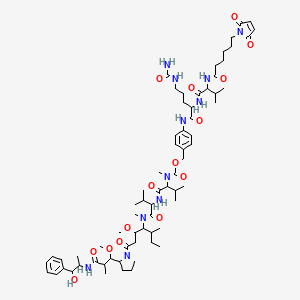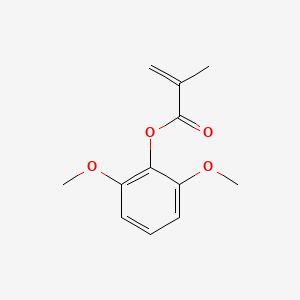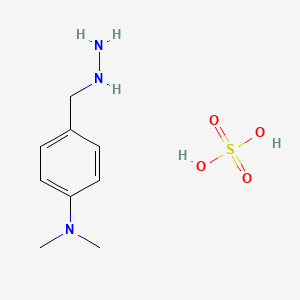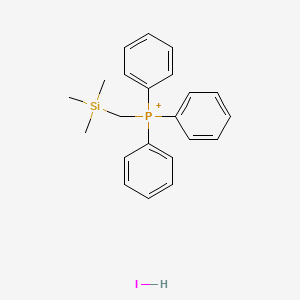
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a is a derivative of Avermectin, a group of macrocyclic lactone compounds. These compounds are known for their potent antiparasitic properties and are widely used in veterinary and human medicine. The compound is a degradation product of Avermectin B1a and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a involves the selective demethylation and reduction of Avermectin B1a. The process typically includes:
Demethylation: Using reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) to remove the methyl group.
Reduction: Employing hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) to achieve the dihydro form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Fermentation: Using Streptomyces avermitilis to produce Avermectin B1a.
Chemical Modification: Large-scale chemical reactions to achieve the desired modifications, followed by purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce additional oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) for further hydrogenation.
Substitution: Reacting with halogens or other nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of the original compound .
Scientific Research Applications
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on nematodes and arthropods, providing insights into antiparasitic mechanisms.
Medicine: Explored for its potential antiviral and anticancer properties, including activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Industry: Utilized in the development of new antiparasitic drugs and formulations.
Mechanism of Action
The compound exerts its effects primarily by binding to glutamate-gated chloride channels in nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the parasite. The molecular targets include specific chloride channels, and the pathways involved are related to neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Avermectin B1a: The parent compound with similar antiparasitic properties.
Ivermectin: A widely used derivative with a broader spectrum of activity.
Milbemycin: Another macrocyclic lactone with similar mechanisms of action.
Uniqueness
5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a is unique due to its specific modifications, which enhance its biological activity and reduce toxicity compared to its parent compound. Its selective demethylation and reduction provide distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C48H74O15 |
|---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-18,21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-45,49-51,53H,11,16-18,20-23H2,1-10H3/b13-12-,26-15-,33-14?/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |
InChI Key |
RLNMDGFQWNQJFT-HATZWMPFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


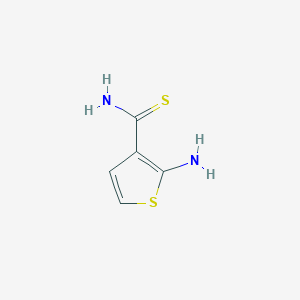
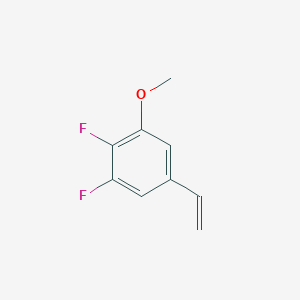
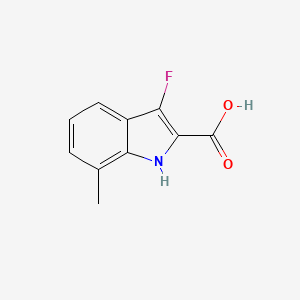
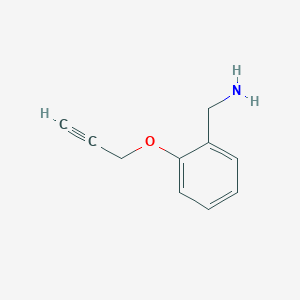

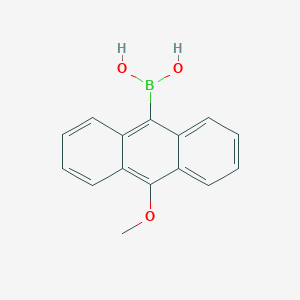
![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
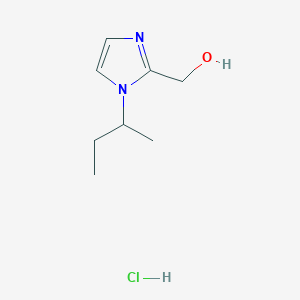
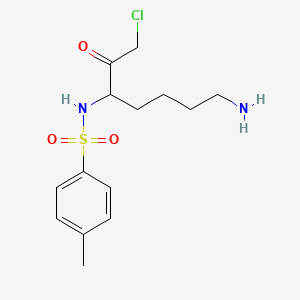
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
